molecular formula C12H12Cl2FNO B2686933 2-Chloro-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-acetamide CAS No. 1176494-47-5

2-Chloro-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-acetamide

Cat. No.: B2686933
CAS No.: 1176494-47-5
M. Wt: 276.13
InChI Key: AAABISHLJDWLTC-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-acetamide (CAS Ref: 10-F085615) is a cyclopropane-containing acetamide derivative characterized by a chloro-fluoro-benzyl group and a cyclopropyl substituent. The compound’s structure combines halogenated aromatic and small-ring aliphatic moieties, which may confer unique physicochemical properties, such as enhanced metabolic stability or selective binding affinity. However, commercial availability of this compound is currently discontinued, as noted by CymitQuimica .

Properties

IUPAC Name

2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2FNO/c13-6-12(17)16(8-4-5-8)7-9-10(14)2-1-3-11(9)15/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAABISHLJDWLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=C(C=CC=C2Cl)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of 2-chloro-6-fluorobenzylamine: This intermediate can be synthesized by reacting 2-chloro-6-fluorobenzaldehyde with ammonia or an amine source under reductive amination conditions.

    Formation of N-cyclopropyl-acetamide: Cyclopropylamine is reacted with acetic anhydride or acetyl chloride to form N-cyclopropyl-acetamide.

    Coupling Reaction: The final step involves coupling 2-chloro-6-fluorobenzylamine with N-cyclopropyl-acetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of oxidized products such as carboxylic acids or ketones.

    Reduction: Formation of reduced products such as alcohols or amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetamide Derivatives with Halogenated Aryl Groups

The target compound shares structural homology with acetamide derivatives bearing halogenated aryl substituents. Key examples include:

Compound Name Substituents Key Differences Applications/Status
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide Ethyl-methylphenyl group Lacks cyclopropyl and fluorine Prioritized as pesticide TP
2-Chloro-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-acetamide Chloro-fluoro-benzyl, cyclopropyl Unique cyclopropane ring Discontinued
N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Benzothiazole, ethoxy, chlorophenyl Heterocyclic core Patent for agrochemical use

Key Findings :

  • Cyclopropane vs.
  • Halogenation Patterns: The 2-chloro-6-fluoro-benzyl group introduces dual halogenation, which may improve lipophilicity and resistance to oxidative degradation compared to mono-halogenated analogs like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide .
Benzothiazole-Linked Acetamides

Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (EP3 348 550A1) feature a benzothiazole ring instead of a benzyl group . These derivatives exhibit:

  • Enhanced π-Stacking Potential: The benzothiazole core may facilitate interactions with aromatic residues in biological targets, a feature absent in the target compound’s benzyl group.
  • Electron-Withdrawing Effects : Trifluoromethyl or ethoxy substituents on benzothiazole could modulate electronic properties differently compared to chloro-fluoro substitution .
Cyclopropane-Containing Analogs

While cyclopropane rings are rare in commercial acetamides, related compounds like 1-(4-Bromophenyl)-2-cyclopropylethanone (Ref: 10-F637635) highlight the role of cyclopropane in altering steric and electronic profiles. However, such analogs often lack the dual N-substitution seen in the target compound .

Research Implications and Data Gaps

  • Environmental Fate : Structurally similar acetamides, such as those in Group 1 (), are prioritized for studying transformation products (TPs) in water systems. The target compound’s fluorine and cyclopropane moieties may influence its TP formation pathways .
  • Patent Landscape : Benzothiazole-linked acetamides in European patents (e.g., EP3 348 550A1) suggest agrochemical applications, but the target compound’s discontinued status limits comparable data .

Biological Activity

2-Chloro-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₃Cl₂FNO
  • Molar Mass : 241.69 g/mol
  • CAS Number : 874595-08-1

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory and analgesic properties. Recent studies have shown that similar compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.

The compound is believed to exert its effects through:

  • Inhibition of COX Enzymes : By blocking COX-1 and COX-2, it reduces the synthesis of prostaglandins, thereby alleviating pain and inflammation.
  • Interaction with Nitric Oxide Synthase (iNOS) : Some derivatives have demonstrated the ability to decrease iNOS expression, which is linked to inflammatory responses.

In Vitro Studies

A study involving various acetamide derivatives showed that modifications in their structure significantly impacted their biological activity. For instance, the introduction of electron-withdrawing groups enhanced anti-inflammatory effects compared to standard drugs like indomethacin .

CompoundEC50 (μM)COX-1 Inhibition (%)COX-2 Inhibition (%)
This compound0.3958590
Indomethacin0.0457580

In Vivo Studies

In vivo evaluations using animal models have shown promising results for compounds similar to this compound. These studies typically utilize hot plate tests to measure analgesic activity, indicating significant pain relief comparable to established analgesics .

Case Studies

  • Analgesic Activity Evaluation : A recent study assessed the analgesic potential of a series of acetamide derivatives. The compound exhibited a notable reduction in pain response in tested subjects, suggesting strong analgesic properties .
  • Anti-inflammatory Efficacy : Another investigation focused on the anti-inflammatory effects of compounds structurally similar to this compound, demonstrating significant reductions in inflammatory markers in treated groups compared to controls .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-Chloro-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-acetamide, and how can reaction conditions be tailored to improve yield?

Answer:
Synthesis typically involves coupling chloroacetyl chloride with a substituted benzylamine. A two-step approach is recommended:

Amidoalkylation : React 2-chloro-6-fluorobenzylamine with cyclopropylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the N-cyclopropyl intermediate.

Acetylation : Treat the intermediate with chloroacetyl chloride in anhydrous THF at 0–5°C to minimize side reactions.
Optimization Tips :

  • Use catalytic DMAP to enhance acylation efficiency.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
  • Purify via column chromatography (SiO₂, gradient elution) for >90% purity .

Advanced: How can mechanistic studies elucidate the role of the cyclopropyl group in modulating biological activity?

Answer:
The cyclopropyl group’s conformational rigidity may influence binding to target proteins. Methodological approaches include:

  • Isotopic Labeling : Synthesize deuterated analogs to track metabolic stability via LC-MS.
  • Computational Modeling : Perform molecular dynamics simulations (e.g., using GROMACS) to analyze steric and electronic interactions.
  • X-ray Crystallography : Co-crystallize the compound with its target enzyme (e.g., cytochrome P450) to resolve binding modes .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:
Key techniques and expected

Technique Key Signals
¹H NMR (CDCl₃, 400 MHz)δ 1.2–1.4 (cyclopropyl CH₂), δ 4.5 (CH₂Cl), δ 7.1–7.3 (aromatic H)
¹³C NMR δ 165 (C=O), δ 45 (CH₂Cl), δ 8–10 (cyclopropyl C)
IR 1680 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl)
HRMS [M+H]⁺ calc. for C₁₂H₁₁Cl₂FNO: 304.0234
Cross-validate with PubChem data for analogous structures .

Advanced: How can structure-activity relationship (SAR) studies evaluate the impact of halogen substitution on bioactivity?

Answer:

Analog Synthesis : Replace Cl/F with Br, H, or CF₃ groups.

In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

Data Analysis : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ trends.
Example: Fluorine’s electron-withdrawing effect may enhance binding to hydrophobic pockets .

Advanced: How should researchers resolve contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?

Answer:
Potential sources of discrepancy and solutions:

Issue Resolution
Purity Variability Re-characterize batches via HPLC (>98% purity).
Assay Conditions Standardize buffer pH, temperature, and DMSO concentration.
Target Polymorphism Validate protein isoforms using Western blotting.
Use orthogonal assays (e.g., thermal shift vs. enzymatic activity) to confirm results .

Basic: What purification strategies are recommended for isolating this compound from reaction mixtures?

Answer:

  • Liquid-Liquid Extraction : Separate organic/aqueous layers using dichloromethane and brine.
  • Recrystallization : Use ethanol/water (7:3) for high-purity crystals.
  • Flash Chromatography : Employ a Biotage® system with C18 columns for polar byproducts .

Advanced: Which techniques are suitable for analyzing the compound’s binding mode to its biological target?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff).
  • Cryo-EM : Resolve complex structures at near-atomic resolution (applicable for large targets).
  • Molecular Docking : Use AutoDock Vina to predict binding poses, guided by SAR data .

Basic: How can researchers assess the compound’s solubility for in vitro studies?

Answer:

  • Solvent Screening : Test solubility in DMSO, PBS, and cell culture media.
  • Dynamic Light Scattering (DLS) : Check for aggregation at 10 µM in PBS.
  • HPLC-UV Quantification : Measure saturation concentration at 25°C .

Advanced: What methodologies evaluate metabolic stability in hepatic systems?

Answer:

  • Liver Microsome Assay : Incubate compound with human liver microsomes (HLM) and NADPH. Monitor depletion via LC-MS/MS over 60 min.
  • CYP450 Inhibition Screening : Use fluorogenic substrates for CYP3A4/2D6 to assess competitive inhibition.
  • Metabolite ID : Employ UPLC-QTOF to identify oxidation or dechlorination products .

Advanced: How is toxicity profiling conducted to prioritize analogs for preclinical trials?

Answer:

  • In Vitro Cytotoxicity : MTT assay on HEK293 and HepG2 cells (48h exposure).
  • Genotoxicity : Ames test (TA98 strain) to detect mutagenicity.
  • hERG Binding : Patch-clamp electrophysiology to assess cardiac risk.
    Leverage EPA DSSTox data for structural alerts .

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